

Spectroscopic Profile of Butylated Hydroxytoluene (BHT): A Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant. The information presented herein is intended to serve as a crucial reference for professionals in research, science, and drug development, facilitating the identification, characterization, and quality control of this important compound.

Chemical Structure of BHT

Butylated Hydroxytoluene (**2,6-di-tert-butyl-4-methylphenol**) is a lipophilic organic compound with the chemical formula C₁₅H₂₄O. Its antioxidant properties are primarily due to the sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to quench free radicals.

Caption: Chemical structure of Butylated Hydroxytoluene (BHT).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of BHT.

Table 1: ¹H NMR Spectroscopic Data of BHT



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.97	Singlet	2H	Aromatic Protons (Ar- H)
4.99	Singlet	1H	Phenolic Proton (-OH)
2.27	Singlet	3H	Methyl Protons (Ar- CH ₃)
1.43	Singlet	18H	tert-Butyl Protons (- C(CH ₃) ₃)

Solvent: CDCl $_3$,

Reference: TMS at 0

ppm[1]

Table 2: 13C NMR Spectroscopic Data of BHT

Chemical Shift (δ) ppm	Assignment	
151.8	Aromatic Carbon (C-OH)	
135.7	Aromatic Carbons (C-C(CH₃)₃)	
128.0	Aromatic Carbon (C-CH₃)	
125.4	Aromatic Carbons (C-H)	
34.1	Quaternary Carbon (-C(CH₃)₃)	
30.3	Methyl Carbons (-C(CH₃)₃)	
21.2	Methyl Carbon (Ar-CH₃)	
Solvent: CDCl₃, Reference: TMS at 0 ppm[2]		

Table 3: IR Spectroscopic Data of BHT



Wavenumber (cm⁻¹)	Description	Functional Group Assignment
3624 - 3628	Strong, sharp	O-H Stretch (Phenolic)
3068 - 3071	Weak	C-H Stretch (Aromatic)
2953 - 2956	Strong	Asymmetric C-H Stretch (Methyl)
2872 - 2911	Strong	Symmetric C-H Stretch (Methyl)
1431	Medium	C=C Stretch (Aromatic Ring)
1148	Medium	C-O Stretch (Phenolic)
580	Medium	Out-of-plane Phenol Ring Bending
Sample Preparation: KBr Pellet[3]		

Table 4: Mass Spectrometry (Electron Ionization) Data of BHT

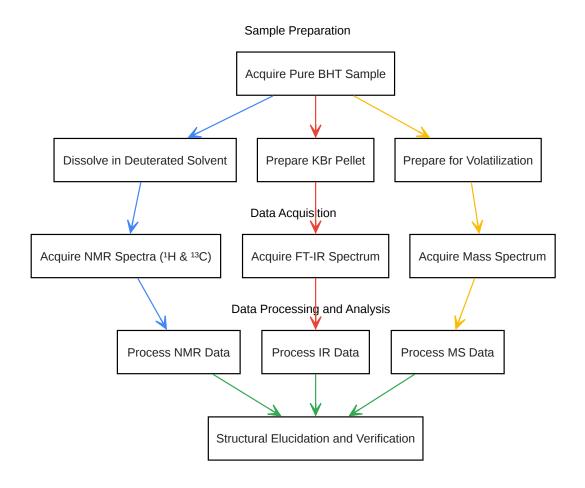
Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
220	High	Molecular Ion [M]+
205	Base Peak	[M - CH ₃] ⁺
177	Moderate	[M - C ₃ H ₇] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
Ionization Method: Electron Ionization (EI)[4][5]		

Experimental Protocols



The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

General Workflow for Spectroscopic Analysis



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Caption: A general workflow for the spectroscopic analysis of BHT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra of BHT.

- Sample Preparation:
 - Accurately weigh 5-10 mg of BHT and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal



standard.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher.
 - Pulse Sequence: A standard 90° pulse.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: A standard 90° pulse with proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol details the preparation of a KBr pellet for the analysis of solid BHT.



· Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours and store it in a desiccator.
- In an agate mortar, grind 1-2 mg of BHT to a fine powder.
- Add approximately 200 mg of the dried KBr to the mortar and gently mix with the BHT powder.
- Grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum using a pure KBr pellet.
 - Place the BHT-KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization mass spectrum of BHT.

- Sample Introduction:
 - Introduce a small quantity of crystalline BHT into the mass spectrometer's ion source using a direct insertion probe or through a gas chromatograph (GC-MS).
 - If using a direct insertion probe, heat the probe to volatilize the sample.
- Ionization:



- Utilize an electron ionization (EI) source.
- Bombard the gaseous BHT molecules with electrons accelerated to an energy of 70 eV.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

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